1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol

Lipophilicity LogP Drug Design

Procure 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol (CAS 1704096-21-8) as a high-purity (98%) N-arylsulfonylpiperidine building block. The precise 4-bromo-3-fluoro substitution pattern provides an optimized LogP of 2.43—ideal for CNS-targeted library synthesis and BBB permeability studies. Two orthogonal reactive centers (Br for cross-coupling; F for SNAr) enable stepwise assembly of heterobifunctional degraders (PROTACs) and kinase inhibitor analogs. Unlike regioisomeric alternatives, this specific substitution is critical for maintaining SAR fidelity in hydrophobic back-pocket binding. Each batch is rigorously purified for multi-step, palladium-catalyzed synthesis applications.

Molecular Formula C11H13BrFNO3S
Molecular Weight 338.2 g/mol
CAS No. 1704096-21-8
Cat. No. B1408549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol
CAS1704096-21-8
Molecular FormulaC11H13BrFNO3S
Molecular Weight338.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)S(=O)(=O)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C11H13BrFNO3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7-8,15H,3-6H2
InChIKeyKFBRDOMSIVZCTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol (CAS 1704096-21-8): A Distinct Arylsulfonylpiperidine Building Block for Chemical Biology and Medicinal Chemistry


1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol (CAS 1704096-21-8) is a synthetic organic compound belonging to the N-arylsulfonylpiperidine class. It is characterized by a piperidin-4-ol core linked via a sulfonyl group to a phenyl ring bearing distinct bromine (para) and fluorine (meta) substituents. This substitution pattern confers specific physicochemical properties and positions it as a valuable scaffold or intermediate in the synthesis of diverse bioactive molecules, particularly within medicinal chemistry and chemical biology research programs . Unlike broad-acting drug candidates, its primary utility lies in its function as a versatile building block for constructing targeted compound libraries and exploring structure-activity relationships (SAR).

1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol Procurement: Why Closest Analogs Cannot Be Interchanged Without Risk


The precise substitution pattern on the aryl ring (4-bromo-3-fluoro) is not arbitrary; it is a critical determinant of molecular properties and potential biological interactions. Direct substitution with unsubstituted, mono-substituted, or regioisomeric analogs (e.g., 4-bromo-2-fluoro or 4-bromo only) introduces quantifiable changes in lipophilicity (LogP) , molecular weight, and electronic properties. These alterations can significantly impact key parameters such as passive membrane permeability, metabolic stability, and target binding affinity [1]. Therefore, generic replacement of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol with a structurally similar compound without rigorous validation risks invalidating SAR studies, altering pharmacokinetic profiles, and compromising the integrity of the final target molecule.

1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol: A Quantitative Evidence Guide for Differentiated Selection


Enhanced Lipophilicity (LogP 2.43) of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol Versus Non-Fluorinated Analog

The target compound demonstrates a calculated LogP value of 2.43 . This is a measurable and significant increase in lipophilicity compared to its direct non-fluorinated analog, 1-((4-bromophenyl)sulfonyl)piperidin-4-ol (CAS 937012-61-8), which has a computed XLogP3-AA of 1.6 [1]. This difference of 0.83 LogP units reflects a roughly 6.8-fold increase in the octanol-water partition coefficient, indicating superior passive membrane permeability potential. This differential in lipophilicity is a critical parameter for optimizing bioavailability and target engagement in early-stage drug discovery.

Lipophilicity LogP Drug Design Physicochemical Properties

Quantified Purity Benchmark (98%) for 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol

1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol is commercially available with a documented purity specification of 98% . This represents a defined and verifiable quality standard. While many related building blocks may be offered at 95% or unspecified purities, this specific 98% benchmark reduces the risk of introducing undefined impurities into sensitive synthetic or biological workflows. For instance, regioisomeric analogs like 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol (CAS 1704082-63-2) are often offered without a clear, vendor-independent purity benchmark .

Purity Analytical Chemistry Synthetic Intermediate Quality Control

Unique Physicochemical Signature (Density, Boiling Point, Flash Point) of 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol

The target compound possesses a unique and defined set of physicochemical properties, including a density of 1.7 ± 0.1 g/cm³, a boiling point of 448.9 ± 55.0 °C at 760 mmHg, and a flash point of 225.3 ± 31.5 °C . These values are distinct from those of closely related analogs; for example, 4-bromo-1-((4-fluorophenyl)sulfonyl)piperidine (CAS 1082872-23-8), which lacks the 4-hydroxyl group, exhibits a lower density of 1.584 g/cm³ . This difference in density and boiling point reflects the specific influence of the piperidin-4-ol core on intermolecular interactions and thermal stability.

Density Boiling Point Flash Point Physicochemical Properties Safety

Dual Halogen Substitution Pattern Enables Versatile Synthetic Elaboration Not Possible with Mono-Substituted Analogs

The 4-bromo-3-fluoro substitution pattern on the phenyl ring provides two distinct and orthogonal synthetic handles. The bromine atom is a classic partner for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or amino groups [1]. The fluorine atom, due to its strong electron-withdrawing effect, activates the ring toward nucleophilic aromatic substitution (SNAr) under specific conditions, offering a second site for orthogonal functionalization. This dual reactivity is not possible with mono-halogenated analogs like 1-((4-bromophenyl)sulfonyl)piperidin-4-ol [2], which offers only a single cross-coupling handle, thereby limiting the scope of accessible derivatives.

Synthetic Handle Cross-Coupling Nucleophilic Aromatic Substitution Building Block

1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol: Quantified Utility in Specific Research and Industrial Applications


Building Block for Focused Libraries in CNS Drug Discovery Programs

The specific LogP of 2.43 places this compound within the optimal lipophilicity range often associated with good blood-brain barrier (BBB) penetration. Its core piperidine scaffold is a privileged structure in CNS-active compounds [1]. Researchers can therefore prioritize 1-((4-Bromo-3-fluorophenyl)sulfonyl)piperidin-4-ol for the synthesis of focused libraries targeting neurological targets, with the dual halogen substitution pattern enabling rapid SAR exploration of both aryl and amine regions.

Synthesis of Complex PROTACs and Molecular Glues

The dual synthetic handles (Br for cross-coupling and F for SNAr) provide two orthogonal points of diversification . This makes the compound an ideal core unit for the stepwise assembly of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). One handle can be used to attach a ligand for an E3 ligase, while the other can be used to connect to a target protein ligand, all while maintaining the central piperidine sulfonamide linker.

Intermediate for Novel Kinase Inhibitors

Many approved kinase inhibitors contain a sulfonamide or piperidine moiety . The 4-bromo-3-fluorophenylsulfonyl group is a common motif found in patent literature for kinase inhibitors, where the halogen pattern is critical for binding to the enzyme's hydrophobic back pocket [1]. This compound serves as a direct precursor for exploring this chemical space. The high purity (98%) ensures that the material is suitable for the demanding conditions of multi-step, palladium-catalyzed synthesis common in kinase inhibitor development.

Validation of Computational Models for Physicochemical Property Prediction

With well-defined computed properties (density 1.7 g/cm³, LogP 2.43) , this compound can serve as a validation compound for computational chemists developing or refining algorithms for predicting the physicochemical properties of complex, halogenated heterocycles. Its distinct properties compared to the non-fluorinated analog (LogP 1.6) [1] provide a clear test case for quantifying the effect of aryl fluorination on lipophilicity predictions.

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